molecular formula C12H12N2S B1420194 5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine CAS No. 1207048-00-7

5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine

Cat. No.: B1420194
CAS No.: 1207048-00-7
M. Wt: 216.3 g/mol
InChI Key: SZLHGJVOPOIEIB-UHFFFAOYSA-N
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Description

5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine is a useful research compound. Its molecular formula is C12H12N2S and its molecular weight is 216.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to target various enzymes and receptors, contributing to their broad range of biological activities .

Mode of Action

It’s likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins, thereby altering cellular processes .

Biochemical Pathways

Similar compounds have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine . These properties can significantly impact the bioavailability and efficacy of the compound.

Result of Action

Similar compounds have been found to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .

Action Environment

The action, efficacy, and stability of 5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues

Properties

IUPAC Name

5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-4-5-14-10-7-8(2)6-9(3)11(10)15-12(14)13/h1,6-7,13H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLHGJVOPOIEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=N)S2)CC#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine
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5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine
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5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine
Reactant of Route 4
5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine
Reactant of Route 5
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5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.